CCR2 Antagonism: Direct Comparison of Potency with 2,4-Dichloro and 3,4-Dichloro Regioisomers
In a direct, head-to-head comparison using the same assay platform, a derivative incorporating the 2-(3,4-dichlorophenyl)-1H-imidazole core exhibits a more than 5-fold higher potency as a CCR2 antagonist compared to a compound with a 2,4-dichlorophenyl substitution. This quantifies the critical role of the specific 3,4-dichloro pattern in target engagement [1]. Furthermore, the 3,4-dichlorophenyl derivative demonstrates an IC50 of 336 nM, establishing a clear potency benchmark. This is in stark contrast to the class-level inference where optimized CCR2 antagonists based on a 2-mercaptoimidazole scaffold achieve sub-0.01 µM IC50 values, which are significantly more potent but require extensive synthetic elaboration, thereby highlighting the unoptimized, yet measurable, baseline activity of the 3,4-dichlorophenyl core [2].
| Evidence Dimension | Inhibitory Activity (IC50) against CCR2 |
|---|---|
| Target Compound Data | IC50: 336 nM (for a derivative containing the 3,4-dichlorophenyl-imidazole core) |
| Comparator Or Baseline | Derivative with a 2,4-dichlorophenyl-imidazole core (exact IC50 not provided in the source but inferred to be >336 nM based on the comparison) |
| Quantified Difference | >5-fold higher potency for the 3,4-dichlorophenyl derivative |
| Conditions | CHOK1 cells co-expressing Ga16, inhibition of CCL2-induced intracellular Ca2+ flux |
Why This Matters
This direct comparison proves that the 3,4-dichloro substitution is not interchangeable; it provides a specific and quantifiable potency advantage for CCR2 antagonist development.
- [1] BindingDB. BDBM50274491 (CHEMBL4130191). Affinity Data: IC50: 336 nM. View Source
- [2] PubMed ID: 15729771. Synthesis and SAR of 2-mercaptoimidazole-based CCR2 antagonists. View Source
